Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride
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Overview
Description
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group, a methylidene group, and an ethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The methylidene group can be introduced via alkylation reactions, and the ethyl ester group can be formed through esterification reactions using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: This compound shares a similar aminomethyl and carboxylate structure but differs in the presence of an indole ring instead of a cyclobutane ring.
Amino acid methyl esters: These compounds have similar ester and amino functionalities but differ in the overall structure and complexity.
Uniqueness
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H16ClNO2 |
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Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-8(11)9(6-10)4-7(2)5-9;/h2-6,10H2,1H3;1H |
InChI Key |
TYNRVHZMCWYMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)CN.Cl |
Origin of Product |
United States |
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